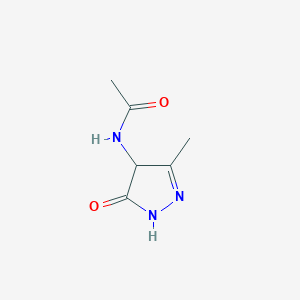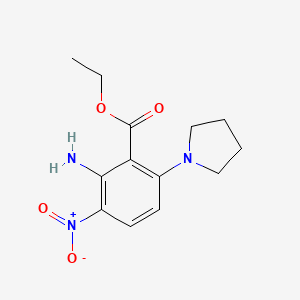![molecular formula C21H17NO B12874864 (S)-2-([1,1'-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B12874864.png)
(S)-2-([1,1'-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-([1,1’-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles It features a biphenyl group and a phenyl group attached to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-([1,1’-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Oxazole Ring Formation: The oxazole ring can be formed through cyclization reactions involving appropriate precursors.
Chiral Resolution: The chiral center in the compound can be introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of (S)-2-([1,1’-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole may involve large-scale application of the above synthetic routes with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and biphenyl groups.
Reduction: Reduction reactions can target the oxazole ring or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of reduced oxazole derivatives or hydrogenated aromatic rings.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
(S)-2-([1,1’-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-2-([1,1’-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two benzene rings connected by a single bond.
Polychlorinated Biphenyls (PCBs): Chlorinated derivatives of biphenyl with significant environmental and health impacts.
Oxazole Derivatives: Compounds containing the oxazole ring, which may have varying substituents and biological activities.
Uniqueness
(S)-2-([1,1’-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to its chiral nature and the presence of both biphenyl and oxazole moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C21H17NO |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
(4S)-4-phenyl-2-(2-phenylphenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H17NO/c1-3-9-16(10-4-1)18-13-7-8-14-19(18)21-22-20(15-23-21)17-11-5-2-6-12-17/h1-14,20H,15H2/t20-/m1/s1 |
Clé InChI |
YZIIVITYFSVTBE-HXUWFJFHSA-N |
SMILES isomérique |
C1[C@@H](N=C(O1)C2=CC=CC=C2C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1C(N=C(O1)C2=CC=CC=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


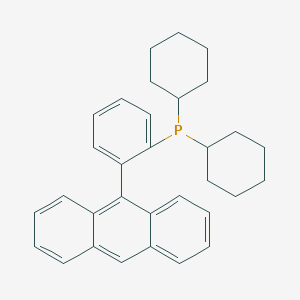
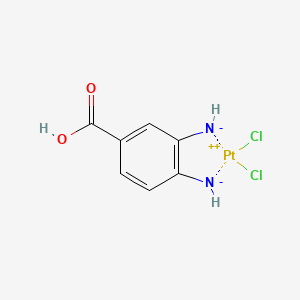
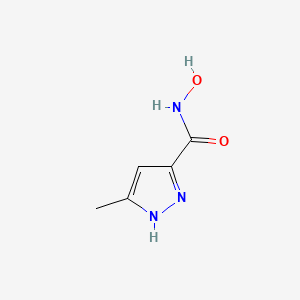
![1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12874801.png)
![2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874804.png)
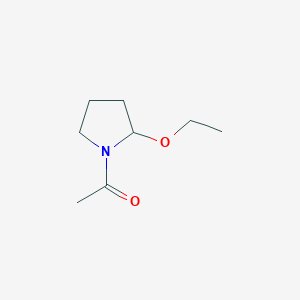
![(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12874826.png)
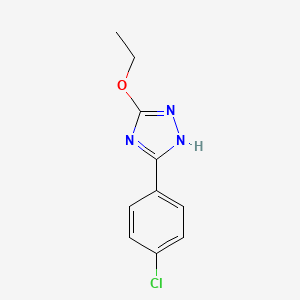
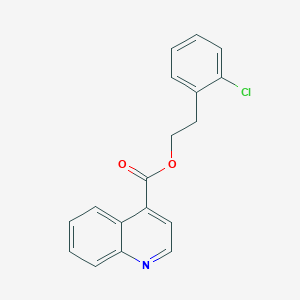
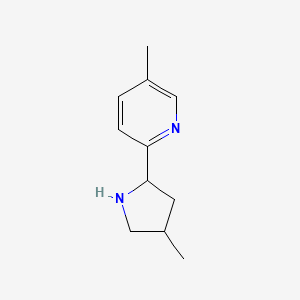
![2-methyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B12874844.png)
